H-Pro-pNA.HCl

Prolyl aminopeptidase Substrate specificity Proline iminopeptidase

H-Pro-pNA.HCl (L-Proline p-nitroanilide hydrochloride; CAS 70148-22-0) is a monopeptide chromogenic substrate designed for the specific detection and kinetic characterization of prolyl aminopeptidase (proline iminopeptidase; EC 3.4.11.5) and related proline-specific peptidases. Upon enzymatic cleavage of the N-terminal prolyl bond, the p-nitroaniline (pNA) chromophore is liberated, producing a yellow color measurable by absorbance at 405–410 nm with a well-established extinction coefficient of 9600 M⁻¹ cm⁻¹.

Molecular Formula C11H14ClN3O3
Molecular Weight 271.70 g/mol
CAS No. 70148-22-0
Cat. No. B6310631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-pNA.HCl
CAS70148-22-0
Molecular FormulaC11H14ClN3O3
Molecular Weight271.70 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C11H13N3O3.ClH/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;/h3-6,10,12H,1-2,7H2,(H,13,15);1H/t10-;/m0./s1
InChIKeyMBIBRJAPRVDQLW-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Pro-pNA.HCl (CAS 70148-22-0): A Defined Chromogenic Substrate for Prolyl Aminopeptidase Activity Quantification


H-Pro-pNA.HCl (L-Proline p-nitroanilide hydrochloride; CAS 70148-22-0) is a monopeptide chromogenic substrate designed for the specific detection and kinetic characterization of prolyl aminopeptidase (proline iminopeptidase; EC 3.4.11.5) and related proline-specific peptidases . Upon enzymatic cleavage of the N-terminal prolyl bond, the p-nitroaniline (pNA) chromophore is liberated, producing a yellow color measurable by absorbance at 405–410 nm with a well-established extinction coefficient of 9600 M⁻¹ cm⁻¹ . Unlike broad-specificity aminopeptidase substrates (e.g., Leu-pNA, Ala-pNA) that are hydrolyzed by multiple aminopeptidase families, H-Pro-pNA.HCl exhibits a structurally constrained substrate profile that is selectively recognized only by enzymes possessing a dedicated proline-binding S1 pocket [1].

Why H-Pro-pNA.HCl Cannot Be Replaced by Generic Amino Acid-pNA Substrates or Fluorogenic Analogs


Generic aminopeptidase substrates such as Leu-pNA and Ala-pNA are promiscuously cleaved by a wide spectrum of aminopeptidases (including leucyl aminopeptidase, aminopeptidase N, and broad-specificity aminopeptidases), making them unsuitable for discriminating proline-specific enzymatic activity in complex biological matrices [1]. Conversely, fluorogenic proline substrates (e.g., H-Pro-AMC) offer higher theoretical sensitivity but require specialized fluorescence detection instrumentation, exhibit potential inner-filter effects from colored samples, and lack the well-characterized extinction coefficient that enables absolute quantification by absorbance [2]. Furthermore, different salt forms (free base, TFA salt, HCl salt) differ substantially in aqueous solubility and storage stability, directly impacting assay reproducibility and stock solution preparation protocols . These three dimensions — target enzyme selectivity, detection modality compatibility, and physicochemical formulation — collectively preclude simple interchangeability and mandate compound-specific evaluation for procurement decisions.

H-Pro-pNA.HCl Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Absolute Substrate Specificity: H-Pro-pNA.HCl Is Hydrolyzed Exclusively by Prolyl Aminopeptidase, Not by Broad-Specificity Aminopeptidases

The recombinant proline iminopeptidase from Phanerochaete chrysosporium (PchPiPA) was tested against a panel of nine synthetic substrates. Pro-pNA was the sole substrate hydrolyzed; no detectable activity was observed toward Leu-pNA, Phe-pNA, Tyr-pNA, GGG-pNA, SGR-pNA, AAV-pNA, AAPL-pNA, or AAVA-pNA [1]. This absolute discrimination contrasts sharply with broad-specificity aminopeptidases, where Leu-pNA typically exhibits the highest hydrolysis rate among amino acid-pNA substrates [2]. In a separate study, a recombinant Bacillus subtilis aminopeptidase showed strongest activity toward Leu-pNA, followed by Arg-pNA and Lys-pNA, with Pro-pNA exhibiting only weak hydrolysis — demonstrating that Pro-pNA is a poor substrate for non-proline-specific aminopeptidases [2].

Prolyl aminopeptidase Substrate specificity Proline iminopeptidase Chromogenic substrate screening

50-Fold Enzymatic Discrimination: Pro-X vs Ala-X or Val-X Bond Cleavage by Eukaryotic Prolyl Aminopeptidase

The eukaryotic prolyl aminopeptidase from Talaromyces emersonii (TePAP) was characterized using P-pNA (Pro-pNA) as substrate alongside other pNA substrates. The enzyme displayed a catalytic efficiency (kcat/Km) of 2.1 × 10⁶ M⁻¹ s⁻¹ for cleaving N-terminal Pro–X bonds, which was 50-fold higher than its efficiency for Ala–X or Val–X bonds [1]. This quantitative discrimination factor confirms that even closely related N-terminal amino acid-pNA substrates (Ala-pNA, Val-pNA) are processed with dramatically lower efficiency by proline-specific peptidases. Notably, most bacterial prolyl aminopeptidases are monomeric (~40–60 kDa), whereas TePAP exists as a 270 kDa homo-hexamer, indicating that H-Pro-pNA.HCl can serve as a universal probe across structurally diverse prolyl aminopeptidase families [1].

Prolyl aminopeptidase Catalytic efficiency Substrate selectivity Talaromyces emersonii

Cross-Species Kinetic Benchmarking: H-Pro-pNA.HCl Km Values Span 0.32–2.15 mM Across Bacterial and Fungal Prolyl Aminopeptidases

The kinetic parameters of H-Pro-pNA.HCl have been independently validated across multiple phylogenetically diverse prolyl aminopeptidases, providing a robust cross-study reference framework. In Bacillus megaterium proline iminopeptidase, the Km for L-Pro-4-nitroanilide was determined as 0.32 mM [1]. In Lactobacillus helveticus SBT 2171, prolyl-p-nitroanilide was hydrolyzed with a Km of 0.6 mM and Vmax of 2.5 µmol min⁻¹ (mg protein)⁻¹ [2]. The Lactobacillus delbrueckii proline iminopeptidase (UniProt P46544) exhibited a Km of 0.93 mM and Vmax of 738 mmol/min/mg for prolyl-pNA at pH 7.0, 30°C [3]. At the upper end, Phanerochaete chrysosporium proline iminopeptidase showed Km = 2.15 mM with kcat = 218.10 s⁻¹ [4]. This 6.7-fold range in Km values (0.32–2.15 mM) across species provides a validated working concentration window for assay development, whereas comparators such as Lys-pNA can exhibit Km values as low as 0.003 mM in the same enzyme system, making them prone to substrate depletion artifacts at standard assay concentrations [2].

Michaelis-Menten kinetics Cross-species comparison Prolyl aminopeptidase Enzyme characterization

Chromogenic Detection with Absolute Quantification: pNA Extinction Coefficient 9600 M⁻¹ cm⁻¹ vs Fluorogenic AMC Substrates

The p-nitroaniline (pNA) leaving group of H-Pro-pNA.HCl possesses a precisely defined extinction coefficient of 9600 M⁻¹ cm⁻¹ at 405 nm, enabling absolute quantification of hydrolyzed substrate via the Beer-Lambert law without the need for standard curves . This stands in contrast to fluorogenic substrates such as 7-amino-4-methylcoumarin (AMC)-based probes, where fluorescence intensity is instrument-dependent, requires relative calibration, and can be quenched by assay components. While AMC substrates theoretically offer 100–1000-fold greater sensitivity, pNA-based detection at 405 nm is compatible with virtually all standard UV-Vis microplate readers and spectrophotometers, eliminating the requirement for specialized fluorescence-capable instrumentation . The absorbance maximum of intact H-Pro-pNA.HCl substrate (316 nm) is well-separated from the pNA product peak (380–405 nm), minimizing background interference during kinetic reads . In direct kit comparisons, the chromogenic DPPIV substrate H-Gly-Pro-pNA (Km = 114 µM) and its fluorogenic counterpart H-Gly-Pro-AMC (Km = 50 µM) yield comparable inhibitor IC50 values (e.g., 44.40 ± 2.18 µmol/L vs 46.28 ± 3.62 µmol/L respectively for a rapeseed-derived inhibitory peptide), demonstrating that chromogenic detection does not compromise assay accuracy despite lower theoretical sensitivity [1].

Chromogenic detection Extinction coefficient Absorbance-based quantification High-throughput screening

HCl Salt Form with Validated Aqueous Solubility vs Free Base Requiring Organic Solvent Dissolution

H-Pro-pNA.HCl (CAS 70148-22-0) as the hydrochloride salt demonstrates confirmed aqueous solubility: 0.1 gram dissolves completely in 6 mL H₂O to yield a clear solution, with a melting point of 256.7–259.1°C and specific optical rotation [α]²⁰D = -23° (c=1 in H₂O) . In contrast, the free base form H-Pro-pNA (CAS 7369-91-7) is insoluble in water and requires dissolution in DMSO or other organic solvents, with recommended storage at -20°C and stock solution stability limited to approximately 1 month at -20°C [1]. The TFA salt form (CAS 108321-19-3; MW 349.26) is also DMSO-soluble but introduces trifluoroacetate as a counterion which may interfere with certain enzymatic assays at high concentrations [2]. The hydrochloride salt's aqueous compatibility is critical for assays involving biological fluids (serum, plasma, cell lysates) where organic solvent content must be minimized to preserve enzyme activity and protein integrity. Purity specifications for commercial H-Pro-pNA.HCl are ≥98% (HPLC), with water content ≤1.0% (K.F.), ensuring batch-to-batch reproducibility .

Salt form selection Aqueous solubility Formulation Assay compatibility

Validated Application Scenarios for H-Pro-pNA.HCl Based on Quantitative Differentiation Evidence


Specific Detection of Prolyl Aminopeptidase Activity in Complex Biological Matrices (Serum, Cell Lysates, Tissue Homogenates)

H-Pro-pNA.HCl is the substrate of choice when proline-specific aminopeptidase activity must be discriminated from the background of co-expressed broad-specificity aminopeptidases. As demonstrated by the absolute substrate specificity data (zero activity toward Leu-pNA, Phe-pNA, Tyr-pNA, and seven other pNA substrates by purified proline iminopeptidase), this compound eliminates false-positive signals from Leu-aminopeptidase, Ala-aminopeptidase, and other non-proline-specific exopeptidases commonly present in clinical samples [1]. The aqueous solubility of the HCl salt form further ensures compatibility with serum, plasma, and tissue homogenate assays without DMSO-induced matrix effects. The validated extinction coefficient (ε₄₀₅ = 9600 M⁻¹ cm⁻¹) enables direct conversion of absorbance change to molar product formation, facilitating standardized reporting in katal or international units per volume .

High-Throughput Screening (HTS) of Proline-Specific Peptidase Inhibitors Using Standard Absorbance Microplate Readers

For pharmaceutical screening programs targeting prolyl aminopeptidase or proline-specific dipeptidyl peptidases, H-Pro-pNA.HCl enables cost-effective HTS on ubiquitous 96- or 384-well absorbance plate readers without investment in fluorescence detection infrastructure. The 50-fold specificity discrimination factor (Pro–X vs Ala–X/Val–X) ensures that inhibitor hits are genuinely targeting the proline-binding pocket rather than generic aminopeptidase active sites [1]. The moderate Km values (0.32–2.15 mM across enzyme sources) allow substrate concentrations of 0.5–5 mM to be used under initial-rate conditions, maintaining linear kinetics over sufficient incubation periods for reliable Z'-factor determination . The chromatic separation between substrate (λmax 316 nm) and product (λmax 380–405 nm) minimizes background interference during continuous kinetic monitoring .

Cross-Laboratory Enzyme Characterization and Inter-Study Kinetic Parameter Benchmarking

Research groups characterizing novel prolyl aminopeptidases from diverse biological sources (bacterial, fungal, archaeal, plant, mammalian) can rely on H-Pro-pNA.HCl as a universal reference substrate with a rich published kinetic database spanning multiple species. The independently validated Km values (B. megaterium: 0.32 mM; L. helveticus: 0.6 mM; L. delbrueckii: 0.93 mM; P. chrysosporium: 2.15 mM) provide a calibration landscape for inter-laboratory quality control [1]. The precisely defined extinction coefficient permits absolute activity quantification (nkat or U per mg protein) that is reproducible across laboratories and instrument platforms, addressing a key reproducibility concern in enzymology . Procurement of the HCl salt with certificate of analysis (purity ≥98%, water content ≤1.0%) further ensures that kinetic differences between studies reflect genuine biochemical variation rather than variable substrate quality .

Quality Control and Process Monitoring in Food and Dairy Biotechnology Involving Proline-Specific Peptidases

In dairy fermentation and food protein hydrolysis processes, proline-specific aminopeptidases contribute to debittering of casein hydrolysates by cleaving N-terminal proline residues from bitter peptides. H-Pro-pNA.HCl has been validated as a substrate for monitoring proline iminopeptidase activity in propionibacteria, where PRO-pNA exhibited the highest hydrolytic activity among all tested aminopeptidase substrates irrespective of bacterial culture conditions [1]. The same specificity was confirmed in Lactobacillus helveticus, a key dairy starter culture, where prolyl-p-nitroanilide hydrolysis (Km = 0.6 mM) was used to characterize the organism's broad-substrate aminopeptidase . The aqueous-compatible HCl salt form enables direct addition to fermentation broth or cell-free extracts without organic solvent carryover, supporting at-line or on-line process analytical technology applications.

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